Brefeldin C

Description

Historical Context of Brefeldin C Discovery and Initial Characterization

The story of this compound is intrinsically linked to that of its more famous derivative, Brefeldin A. Brefeldin A was first isolated in 1958 from the fungus Penicillium decumbens. mdpi.com Subsequent research into the biosynthetic pathway of this potent fungal metabolite led to the identification of its precursors. This compound was identified as the penultimate intermediate in the biosynthesis of Brefeldin A. nih.gov It was isolated from the fungus Penicillium brefeldianum by a research group led by Nozoe. thieme-connect.com

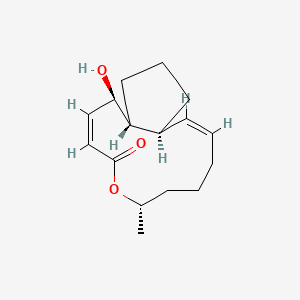

Initial characterization revealed this compound to be a 13-membered macrolide, featuring a lactone ring fused to a trans-configured five-membered cyclopentane (B165970) ring system. thieme-connect.comresearchgate.net This core structure possesses four distinct stereogenic centers and two trans-olefins, presenting a complex and specific three-dimensional architecture. thieme-connect.com The key structural difference between this compound and Brefeldin A is the absence of a hydroxyl group at the C7 position in this compound; the final step in the biosynthesis of Brefeldin A is the stereospecific hydroxylation of this compound. nih.gov

| Property | Data |

| Molecular Formula | C16H24O3 |

| Molecular Weight | 264.36 g/mol |

| IUPAC Name | (1R,2R,3Z,7S,11Z,13S)-2-hydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one |

| CAS Number | 73899-78-2 |

Significance of this compound within the Macrolide Class of Natural Products

The macrolides are a diverse class of natural products characterized by a large macrocyclic lactone ring, often with one or more deoxy sugars attached. mdpi.com This class is renowned for its wide range of biological activities, including antibiotic, antifungal, immunosuppressive, and anticancer effects. mdpi.comnih.gov

This compound and the closely related Brefeldin A hold a significant position within the macrolide family due to their unique structural features and distinct mechanism of action. Unlike many antibiotic macrolides that target the bacterial ribosome, Brefeldin A is famous for its ability to potently and reversibly disrupt the Golgi apparatus, thereby blocking protein transport from the endoplasmic reticulum (ER). stemcell.comwikipedia.org This effect is a cornerstone of its use as a tool in cell biology research. nih.gov

The significance of this compound stems primarily from its role as the direct precursor to Brefeldin A. nih.govthieme-connect.com Its unique skeleton, which combines a 13-membered macrolactone with a cyclopentane ring, is a notable feature. researchgate.net The study of this compound is crucial for elucidating the enzymatic machinery and stereochemical control involved in the biosynthesis of Brefeldin A. Understanding this pathway provides a blueprint for chemoenzymatic synthesis and the generation of novel analogs. While less potent than Brefeldin A, this compound itself demonstrates biological activity, making it and other biosynthetic intermediates valuable for studying the structure-activity relationships within this subclass of macrolides. thieme-connect.com

Overview of Key Research Trajectories for this compound and Related Compounds

Research involving this compound and its analogs has progressed along several key trajectories, driven by its unique biology and complex structure.

Elucidation of Biosynthetic Pathways: A primary research focus has been on understanding the conversion of this compound to Brefeldin A. Studies have detailed the stereochemistry of the hydroxylation at the C7 position, demonstrating that the reaction involves the stereospecific removal of the 7-pro-S hydrogen from this compound. nih.gov This work is fundamental to understanding how fungi produce such complex molecules.

Total Synthesis and Methodology Development: The complex architecture of this compound, with its multiple stereocenters and fused ring system, has made it a challenging and attractive target for total synthesis. thieme-connect.com Organic chemists have developed and applied novel synthetic strategies to construct this molecule. For instance, total syntheses have utilized key steps like the aza-Claisen rearrangement to establish critical stereocenters. thieme-connect.com These synthetic endeavors not only provide access to the natural product but also drive innovation in synthetic methodology. acs.org

Analog Synthesis and Structure-Activity Relationship (SAR) Studies: A major research avenue for the brefeldin family is the synthesis of analogs with improved therapeutic potential. mdpi.com Brefeldin A's promise as an anticancer agent has been hampered by its toxicity. mdpi.com Consequently, extensive research has been dedicated to creating derivatives and analogs to enhance anti-proliferative activity and bioavailability. researchgate.net As the natural precursor, this compound serves as a key intermediate or structural template for the synthesis of some of these novel analogs. mdpi.com

Probing Biological Mechanisms: While Brefeldin A is the primary tool used to study ER-Golgi transport, its precursor this compound and other synthetic analogs are used in comparative studies. By examining the biological activities of these related compounds, researchers can dissect the specific structural features required for interaction with biological targets, such as guanine (B1146940) nucleotide exchange factors (GEFs). stemcell.com

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,3Z,7S,11Z,13S)-2-hydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-12-6-3-2-4-7-13-8-5-9-14(13)15(17)10-11-16(18)19-12/h4,7,10-15,17H,2-3,5-6,8-9H2,1H3/b7-4-,11-10-/t12-,13+,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFOHHVPBOQQDW-QHGHZAPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC=CC2CCCC2C(C=CC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC/C=C\[C@@H]2CCC[C@H]2[C@@H](/C=C\C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73899-78-2 | |

| Record name | Brefeldin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073899782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthesis and Production of Brefeldin C

Natural Sources and Fungal Producers of Brefeldin C

This compound is a secondary metabolite produced by a variety of fungi, most notably from the genus Penicillium. mdpi.comresearchgate.netnih.govcore.ac.ukresearchgate.netwikipedia.orgnih.gov It is often found alongside its more famous analogue, Brefeldin A. uu.nl Fungal species that have been identified as producers of this compound include Penicillium brefeldianum, Penicillium cyaneum, and Penicillium janthinellum. mdpi.comwikipedia.orgthieme-connect.com Marine-derived fungi have also been identified as a source of this compound. researchgate.netnih.gov For instance, a strain of Penicillium sp. isolated from marine sediment was found to produce this compound. researchgate.net Additionally, the endophytic fungus Diaporthe torresensis has been shown to produce this compound. nih.gov

Table 1: Fungal Producers of this compound

| Fungal Genus | Species | Source/Environment |

|---|---|---|

| Penicillium | brefeldianum | Terrestrial |

| Penicillium | cyaneum | Terrestrial (Oil-field) |

| Penicillium | janthinellum | Marine & Terrestrial |

| Diaporthe | torresensis | Endophytic |

Elucidation of the Biosynthetic Pathway to this compound

The biosynthesis of this compound is a complex process involving multiple enzymatic steps, with polyketide synthase enzymes playing a central role.

Polyketide Synthase Involvement in this compound Formation

The backbone of this compound is assembled by a Type I iterative polyketide synthase (PKS). nih.govwikipedia.org These large, multi-domain enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build the polyketide chain. wikipedia.org In the case of this compound's precursor, the PKS is a highly reducing polyketide synthase (HRPKS). nih.govacs.org This type of PKS contains additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), which modify the growing polyketide chain by reducing keto groups to hydroxyls, double bonds, or saturated carbons. escholarship.org

Research on Eupenicillium brefeldianum has identified a gene cluster responsible for Brefeldin A biosynthesis, which also logically encompasses the pathway for this compound. nih.govacs.org The HRPKS in this cluster, termed Bref-PKS, is responsible for synthesizing the initial polyketide chain. acs.org Interestingly, studies have shown that in the absence of a partner thiohydrolase enzyme (Bref-TH), the Bref-PKS actually produces a nonaketide, a chain longer than what is incorporated into Brefeldin A. acs.org The presence of Bref-TH is crucial for controlling the chain length, ensuring the correct octaketide precursor is formed for subsequent cyclization into the Brefeldin scaffold. acs.org The formation of the cyclopentane (B165970) ring is thought to occur through an oxygenative cyclization of a C16-polyene acid precursor. rsc.org

Stereochemical Aspects of this compound Biosynthesis

The biosynthesis of this compound is a highly stereospecific process, resulting in a molecule with multiple defined chiral centers. The stereochemistry of the final molecule is dictated by the enzymatic domains within the polyketide synthase. escholarship.org While the precise stereochemical control mechanisms for every step in this compound biosynthesis are still under investigation, the stereochemistry of the subsequent hydroxylation to Brefeldin A has been studied in detail. nih.gov

This compound as a Biogenetic Precursor to Brefeldin A

This compound is recognized as the penultimate intermediate in the biosynthetic pathway leading to Brefeldin A. uu.nlthieme-connect.comnih.gov

Hydroxylation and Conversion Mechanisms

The conversion of this compound to Brefeldin A involves a specific hydroxylation reaction at the C-7 position. nih.gov This step is catalyzed by a hydroxylase enzyme. Studies using stereospecifically labeled this compound have demonstrated that this hydroxylation is a highly stereospecific process. nih.gov The reaction involves the stereospecific removal of the 7-pro-S hydrogen atom from this compound. nih.gov This finding confirms that the oxygen atom at C-7 is introduced in the final step of Brefeldin A biosynthesis and is not involved in the earlier formation of the cyclopentane ring. nih.gov

Synthetic Approaches to this compound

The unique and complex structure of this compound, characterized by a 13-membered macrolactone fused to a trans-substituted cyclopentane ring with multiple stereocenters, has made it a challenging target for total synthesis. mdpi.com Numerous synthetic strategies have been developed to construct this molecule.

One notable approach involves an enantioselective radical hydroalkynylation to create the two stereocenters on the cyclopentane ring in a single step. nih.govchemrxiv.org Other key reactions employed in various syntheses include:

Aza-Claisen rearrangement: This has been used to construct the C-4 and C-5 stereogenic centers. thieme-connect.comresearchgate.net

Julia-Kocienski olefination: This reaction is utilized to form the trans-alkene moiety. mdpi.com

Nozaki-Hiyama-Kishi (NHK) alkenylation: This is another method for carbon-carbon bond formation. mdpi.com

Suzuki-Miyaura coupling: This cross-coupling reaction is used to connect different fragments of the molecule. researchgate.netresearchgate.net

Yamaguchi macrolactonization: This is a common method for closing the 13-membered lactone ring. researchgate.net

These synthetic routes often involve many steps and require careful control of stereochemistry to achieve the desired natural product. nih.govresearchgate.netresearchgate.net The development of these synthetic strategies not only provides access to this compound for further study but also showcases the power of modern organic synthesis in constructing complex natural products. mdpi.comorganic-chemistry.org

Total Synthesis Strategies for this compound

The total synthesis of this compound, a complex undertaking due to its multiple stereocenters and 13-membered lactone ring, has been achieved through various innovative chemical strategies. nih.gov These approaches often showcase novel methodologies for constructing the challenging cyclopentane core and installing the requisite stereochemistry.

One notable strategy accomplishes the total synthesis of (+)-Brefeldin C by employing an asymmetric aza-Claisen rearrangement as a key step. researchgate.net This particular rearrangement is instrumental in establishing the critical C-4 and C-5 stereogenic centers of the molecule with high precision. researchgate.net

Another distinct and concise total synthesis of (+)-Brefeldin C begins with 2-furanylcyclopentene. researchgate.net A pivotal moment in this synthesis is an unprecedented enantioselective radical hydroalkynylation process. researchgate.netsnf.ch This single step efficiently introduces two of the cyclopentane stereocenters. The presence of a furan (B31954) substituent plays a crucial role in achieving a high diastereoselectivity during this transformation. researchgate.net

A divergent and bio-inspired synthetic strategy has also been reported, which allows for the synthesis of not only (+)-Brefeldin A and its isomers but also has implications for this compound. researchgate.net This approach constructs the five-membered ring through a three-step sequence involving a tandem nucleophilic epoxide opening, Brook rearrangement, and a subsequent thermal radical cyclization. researchgate.net Further key steps in this synthetic route include an asymmetric aldehyde vinylation to control the absolute configuration at the allylic hydroxy group. researchgate.net

Semi-Synthesis Methodologies for this compound Analogs

The semi-synthesis of this compound analogs often leverages the naturally abundant Brefeldin A as a starting material. These methodologies focus on strategic modifications of the Brefeldin core to generate novel derivatives with potentially enhanced or altered biological activities.

One prominent semi-synthetic strategy involves the chemical cleavage of the Brefeldin A side chain to produce a key aldehyde intermediate. nih.govresearchgate.net This aldehyde can then be coupled with various sulfonyl tetrazoles via an olefination reaction, followed by macrolactonization to form the 13-membered ring of the new analog. nih.gov This convergent approach allows for the introduction of diverse side chains. nih.govresearchgate.net

Lactam analogs of this compound have also been synthesized. nih.gov One such approach utilized a substituted cyclopentene, which, after several steps including hydrogenation and semi-reduction, yielded a chiral aldehyde. nih.gov This aldehyde then underwent a Julia-Kocienski olefination to introduce the side chain, eventually leading to the formation of the lactam analog. nih.govresearchgate.net

Another avenue of semi-synthesis focuses on creating analogs with modifications at specific positions. For instance, the diastereoselective reductive amination of 7-dehydro-Brefeldin A has been successfully employed to synthesize (7S)-amino-Brefeldin C. researchgate.net Furthermore, a variety of ester derivatives of Brefeldin A have been semi-synthesized to explore structure-activity relationships, a strategy that could be conceptually applied to this compound. dntb.gov.uamdpi.com These syntheses often involve straightforward esterification reactions at the hydroxyl groups of the Brefeldin scaffold. dntb.gov.uamdpi.com

Cellular and Molecular Responses to Brefeldin C Perturbation

Induction of Endoplasmic Reticulum (ER) Stress

Brefeldin C is a well-established inducer of ER stress. dsmc.or.krwikipedia.org By blocking the transport of proteins from the ER to the Golgi, it causes the accumulation of newly synthesized proteins within the ER lumen, leading to a condition known as ER stress. bio-gems.comdsmc.or.kr This stress activates a complex signaling network called the Unfolded Protein Response (UPR). dsmc.or.krwikipedia.org

Activation of Unfolded Protein Response (UPR)

The UPR is a cellular stress response aimed at restoring ER homeostasis. wikipedia.org In response to this compound-induced ER stress, the UPR is activated through three main sensor proteins located in the ER membrane: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). plos.orgnih.gov

Upon activation, PERK phosphorylates the eukaryotic translation initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER. mdpi.comresearchgate.net Concurrently, the transcription factor ATF4 is selectively translated, which in turn upregulates genes involved in amino acid metabolism and antioxidant responses. mdpi.com IRE1α, when activated, splices the mRNA of X-box binding protein 1 (XBP1), generating a potent transcription factor that drives the expression of genes encoding ER chaperones and proteins involved in ER-associated degradation (ERAD). mdpi.com ATF6, upon sensing ER stress, translocates to the Golgi apparatus where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperone genes. pnas.org Studies have shown that treatment with Brefeldin A, a closely related compound, leads to the activation of PERK, IRE1α, and ATF6. nih.govresearchgate.net

Accumulation of Unfolded Proteins in the ER

The primary trigger for ER stress and subsequent UPR activation by this compound is the accumulation of unfolded or misfolded proteins within the ER. pnas.orgnih.gov The inhibition of vesicle formation necessary for anterograde transport from the ER to the Golgi leads to a buildup of secretory and membrane proteins within the ER lumen. toku-e.comwikipedia.org This accumulation overwhelms the protein folding capacity of the ER, leading to an increase in unfolded protein intermediates. nih.gov This protein aggregation is a key signal that initiates the UPR cascade. wikipedia.org In hepatic stellate cells, for instance, Brefeldin A treatment resulted in increased levels of collagen type I, a secreted protein, indicating its accumulation following the transport block. nih.gov

Modulation of Cell Cycle Progression

This compound has been shown to be a potent modulator of cell cycle progression, primarily by inducing cell cycle arrest. karger.comresearchgate.net This effect is closely linked to its ability to induce ER stress and disrupt normal cellular processes.

Induction of Cell Cycle Arrest (e.g., G0/G1, G1/S phases)

Research has demonstrated that this compound can induce cell cycle arrest at the G0/G1 and G1/S phases. karger.comresearchgate.net In human glioblastoma cell lines, treatment with Brefeldin A led to an accumulation of cells in the G0/G1 phase and a decrease in the S phase population. karger.com Specifically, the proportion of cells in the G0/G1 phase increased from 70% in control cells to 83% in treated cells, while the S phase population decreased from 14% to 5.5%. karger.comnih.gov This arrest prevents cells from entering the DNA synthesis (S) phase of the cell cycle. chinacdc.cn

The mechanism of this cell cycle arrest involves the modulation of key regulatory proteins. Studies in prostate cancer cells have shown that Brefeldin A treatment leads to the dephosphorylation of the retinoblastoma protein (pRB). nih.gov Hypophosphorylated pRB is active and inhibits the G1/S transition by binding to and repressing the activity of E2F transcription factors. This dephosphorylation is accompanied by the downregulation of cyclin-dependent kinases (cdk2, cdk4) and cyclin D1, which are responsible for pRB phosphorylation. nih.govnih.gov

Table 1: Effect of Brefeldin A on Cell Cycle Distribution in Glioblastoma Cells

| Cell Cycle Phase | Control Cells (%) | Brefeldin A-Treated Cells (%) |

|---|---|---|

| G0/G1 | 70.4 ± 3 | 83 ± 3.9 |

| S | 14.1 ± 4.2 | 5.5 ± 2.1 |

Data from a study on SA4 glioblastoma cells treated for 24 hours. karger.com

Mechanisms of Apoptosis Induction

Prolonged or severe ER stress induced by this compound can overwhelm the adaptive capacity of the UPR, leading to the activation of apoptotic pathways. wikipedia.orgnih.gov this compound is a known inducer of apoptosis in various cancer cell lines. toku-e.comresearchgate.netnih.gov

Involvement of Caspase Cascades (e.g., Caspase-3, -8, -9)

The apoptotic program initiated by this compound involves the activation of a cascade of proteases known as caspases. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be triggered. In neuroendocrine tumor cells, Brefeldin A was found to activate the extrinsic pathway at longer exposure times and the intrinsic pathway at shorter exposure times. iiarjournals.org

Activation of the intrinsic pathway often involves the release of cytochrome c from the mitochondria, which then leads to the activation of caspase-9. researchgate.net The extrinsic pathway is initiated by the activation of death receptors, leading to the activation of caspase-8. Both pathways converge on the activation of the executioner caspase, caspase-3. iiarjournals.org Studies in follicular lymphoma cells have shown that Brefeldin A-induced cell death is associated with mitochondrial breach and the activation of a caspase cascade, including caspase-2. nih.gov In human neuroendocrine tumor cells and W1TR cells, Brefeldin A treatment led to a marked increase in caspase-3 activity. iiarjournals.orgspandidos-publications.com Furthermore, research indicates that Brefeldin A-induced apoptosis can occur independently of the tumor suppressor protein p53. toku-e.comkarger.com

Table 2: Key Proteins Involved in this compound-Induced Cellular Responses

| Cellular Response | Key Proteins and Pathways | Function in Response |

|---|---|---|

| ER Stress & UPR | PERK, eIF2α, ATF4 | Attenuates translation, promotes pro-apoptotic gene expression. mdpi.comnih.gov |

| IRE1α, XBP1 | Increases protein folding and degradation capacity. nih.gov | |

| ATF6 | Upregulates ER chaperones. pnas.org | |

| CHOP | Pro-apoptotic transcription factor induced by ER stress. dsmc.or.krnih.gov | |

| Cell Cycle Arrest | pRB, cdk2, cdk4, cyclin D1 | This compound leads to pRB dephosphorylation and downregulation of cdks/cyclins, causing G1/S arrest. nih.govnih.gov |

| Apoptosis | Caspase-3, Caspase-8, Caspase-9 | Executioner and initiator caspases activated during apoptosis. iiarjournals.org |

| Cytochrome c | Released from mitochondria to initiate the intrinsic apoptotic pathway. researchgate.net |

Mitochondrial Pathway Activation

This compound (BFC), a derivative of Brefeldin A (BFA), is implicated in the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This process is initiated by various cellular stresses, including DNA damage and oxidative stress, which lead to the permeabilization of the mitochondrial outer membrane. abcam.cn Although direct studies on this compound are limited, the mechanisms elucidated for its parent compound, Brefeldin A, provide significant insights.

BFA-induced apoptosis involves crucial mitochondrial events. nih.govnih.gov A key step is the release of apoptogenic factors, such as cytochrome c, from the mitochondria into the cytoplasm. abcam.cnnih.govasm.orgnih.gov Once in the cytoplasm, cytochrome c associates with Apaf-1 (apoptotic protease-activating factor 1) and pro-caspase-9 to form a complex known as the apoptosome. abcam.cnberkeley.edu This complex facilitates the activation of caspase-9, which in turn activates downstream executioner caspases, like caspase-3, leading to the dismantling of the cell. abcam.cnnih.govberkeley.edu

The regulation of this pathway is heavily influenced by the Bcl-2 family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. mdpi.comnih.gov Anti-apoptotic members work to prevent the release of mitochondrial factors, while pro-apoptotic members promote it. nih.gov Studies have shown that overexpression of Bcl-2 can inhibit BFA-induced apoptosis, underscoring the importance of the mitochondrial pathway. karger.comnih.gov For instance, Jurkat T-cells that overexpress Bcl-2 demonstrated significant resistance to the apoptotic effects of BFA. nih.gov Furthermore, BFA can induce cytochrome c release in a manner that is independent of caspase-8 and Bid, but this release can be blocked by Bcl-2, even when it is specifically located at the endoplasmic reticulum. nih.gov This suggests a crosstalk between the endoplasmic reticulum and mitochondria that is regulated by Bcl-2. nih.gov

In follicular lymphoma cells, BFA-induced cell death is associated with a breach in the mitochondrial membrane and subsequent activation of the caspase cascade, including caspase-2. nih.gov This indicates that BFA-mediated endoplasmic reticulum stress culminates in the activation of the mitochondrial apoptotic pathway. nih.gov

p53-Independent Apoptotic Pathways

A significant aspect of Brefeldin A's (and by extension, this compound's) mechanism is its ability to induce apoptosis irrespective of the tumor suppressor protein p53's status. karger.comauajournals.orgspandidos-publications.com This is particularly relevant in cancer therapy, as many tumors harbor mutations in the p53 gene, rendering them resistant to conventional chemotherapeutic agents that rely on functional p53 to trigger cell death. karger.comauajournals.org

Multiple studies across various cancer cell lines have confirmed that BFA-induced apoptosis does not require functional p53. karger.comauajournals.orgresearchgate.netspandidos-publications.com For example, in human glioblastoma cell lines, BFA was found to induce a time- and dose-dependent apoptosis without altering the expression of p53. karger.comresearchgate.net This suggests that the apoptotic pathway triggered by BFA is independent of p53. karger.comresearchgate.net Similarly, in primary cultures of human prostatic cancer cells, BFA induced apoptosis even when p53 protein levels remained low in both treated and untreated cells. auajournals.org This finding highlights the potential of BFA and its derivatives as therapeutic agents for cancers where p53-mediated apoptotic pathways are compromised. auajournals.org

The independence from p53 is further supported by observations that BFA does not consistently alter the expression of Bcl-2 family proteins like Bcl-2, Bax, and Mcl-1 in some cell lines, suggesting it may act downstream or independently of these key regulators which are sometimes influenced by p53. karger.comresearchgate.net However, it is noteworthy that while BFA can induce apoptosis independently of p53, in some contexts, ER stress induced by agents like Brefeldin A can lead to p53 expression through NF-κB activation, which then contributes to cell death. plos.org Despite this, the core apoptotic induction by BFA is not reliant on a pre-existing functional p53 pathway. karger.comauajournals.orgspandidos-publications.com

Role of Reactive Oxygen Species and GSH Depletion

The apoptotic effect of Brefeldin A is also mediated by the generation of reactive oxygen species (ROS) and the depletion of glutathione (B108866) (GSH). nih.govresearchgate.net ROS are highly reactive molecules that can cause damage to cellular components, leading to oxidative stress and triggering apoptosis. ashpublications.org Conversely, GSH is a major intracellular antioxidant that protects cells from oxidative damage. mdpi.com

Studies on human epithelial ovarian carcinoma cell lines have shown that BFA-induced apoptosis is associated with the formation of ROS and a reduction in GSH levels, which in turn leads to the activation of caspases. nih.govresearchgate.net The depletion of GSH is a common feature in cell death induced by a wide range of stimuli and can be a critical factor in the progression of apoptosis. researchgate.netmdpi.com In some cellular contexts, GSH depletion itself can induce or potentiate apoptosis. mdpi.com The loss of GSH can also mobilize iron for the Fenton reaction, which further promotes the propagation of lipid peroxides and can lead to a specific form of cell death called ferroptosis. nih.gov

The interplay between ROS and apoptosis is complex, with many anticancer agents known to increase ROS levels to induce cell death. jcpjournal.org However, some compounds can also downregulate ROS while still promoting apoptosis. jcpjournal.org In the case of BFA, the evidence points towards an increase in oxidative stress through ROS generation and GSH depletion as a key mechanism driving its pro-apoptotic activity. nih.govresearchgate.net

Effects on Cell Adhesion and Migration

Brefeldin A has been shown to impact cell adhesion and migration, which are critical processes in cancer metastasis. nih.govnih.gov Studies on MDA-MB-231 human breast cancer cells revealed that BFA can reduce anchorage-independent survival and retard cell migration. nih.gov This effect is significant because the ability of cancer cells to survive without being attached to a substrate (anoikis resistance) is crucial for metastasis. nih.gov

The disruption of the Golgi apparatus by BFA, a primary mechanism of its action, can affect cell adhesion and migration. molbiolcell.orgbiorxiv.org Strategies that inhibit protein export from the endoplasmic reticulum, such as treatment with BFA, have been shown to directly impact migration efficiency. biorxiv.org Furthermore, BFA-inhibited guanine (B1146940) nucleotide-exchange protein (BIG) 2, a target of BFA, plays a role in regulating cell migration through its effects on integrin β1 cycling and actin remodeling. pnas.org Depletion of BIG2 has been linked to changes in proteins involved in cell adhesion and motility. pnas.org

Impact on Cell Polarization and Pseudopodial Activity

Cell migration is a highly coordinated process that involves the polarization of the cell, leading to the formation of a leading edge with protrusions like pseudopods. Brefeldin A-inhibited guanine nucleotide-exchange protein (BIG) 2, which is affected by BFA, has been shown to regulate actin-based membrane protrusions. pnas.org Depletion of BIG2 resulted in decreased accumulations of key actin-remodeling proteins at the leading edges of migrating cells. pnas.org

The interaction between Filamin A (FlnA) and BIG2 is crucial for neuronal migration. jneurosci.org FlnA phosphorylation can influence the localization of BIG2, which in turn affects the activation of Arf1, a small GTPase involved in vesicle trafficking. jneurosci.org This coordinated action between the actin cytoskeleton and vesicle trafficking is essential for the assembly of protein complexes required for cell migration. jneurosci.org Disruption of this process by BFA could therefore impair cell polarization and pseudopodial activity.

Inhibition of Focal Adhesion Kinase (FAK)-Mediated Processes

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and proliferation. nih.govfrontiersin.org Brefeldin A has been shown to inhibit FAK-mediated processes. nih.govresearchgate.net In human epithelial ovarian carcinoma cells, BFA was found to prevent fetal bovine serum-induced cell adhesion and migration by limiting the FAK-dependent activation of cytoskeletal-associated components. nih.govresearchgate.net

Inhibition of FAK signaling can lead to a decrease in cell motility and proliferation. nih.gov FAK is involved in mediating adhesion-associated tyrosine phosphorylation, and its displacement from focal adhesions leads to a reduction in phosphotyrosine content at these sites. nih.gov Furthermore, analysis of proteins affected by the depletion of the BFA-sensitive protein BIG2 identified several components of pathways involving FAK activation and actin stress fiber dynamics. pnas.orgpnas.org This suggests that BFA's inhibitory effects on cell migration may be, at least in part, mediated through the disruption of FAK signaling pathways. nih.govpnas.org

Influence on Signaling Pathways

Brefeldin A exerts its influence on a variety of cellular signaling pathways, extending beyond its primary effect on protein transport. One of the key pathways affected is the insulin (B600854) signaling pathway. BFA has been reported to cause the activation of several components of this pathway, including the insulin receptor (IR), IRS-1, Akt-2, and AS160. nih.gov This indicates that BFA can intersect with crucial metabolic and growth-regulating pathways.

Furthermore, BFA can influence the STAT1 signaling pathway in a p53-dependent manner. nih.gov In p53-expressing cells, genotoxic agents can activate STAT1, and this activation can occur even in the presence of BFA, which inhibits protein secretion. nih.gov

In the context of cancer, derivatives of BFA have been shown to impact the BCR-ABL signaling pathway in leukemia cells. mdpi.com For instance, a BFA derivative was found to decrease the phosphorylation of Akt and STAT5, which are downstream targets of BCR-ABL. mdpi.com It also inhibited the AKT/mTOR/S6K1 pathway, a critical survival pathway in leukemia cells. mdpi.com BFA is also known to induce ER stress, which can trigger signaling pathways involving transcription factors like ATF4, ATF3, and CREB3. researchgate.net The disruption of protein trafficking by BFA can also lead to the sequestration of pro-survival factors like APRIL and VEGF, leading to ER stress and ultimately cell death. ashpublications.org

Insulin Receptor Pathway Modulation

Brefeldin A (BFA), a closely related compound, has been shown to intersect with the insulin signaling pathway. nih.gov Studies have revealed that BFA can induce the phosphorylation of several key components of this pathway, including the insulin receptor (IR), insulin receptor substrate-1 (IRS-1), Akt, and AS160. nih.gov This activation of the insulin pathway by BFA is dependent on phosphatidylinositol 3-kinase (PI3K) activity, as the PI3K inhibitor wortmannin (B1684655) can block the BFA-induced phosphorylation of Akt. nih.gov

Interestingly, while BFA treatment leads to the redistribution of the glucose transporter GLUT4 to the plasma membrane, a process typically stimulated by insulin, it results in only a minimal increase in glucose uptake. nih.gov This suggests a divergence in the downstream effects of BFA compared to insulin, despite the activation of upstream signaling components. nih.gov Furthermore, the effects of insulin on synaptic inhibition in neurons, which involve protein trafficking, can be blocked by Brefeldin A, indicating a role for Golgi-mediated trafficking in this process. nih.gov In hepatocytes, the inhibitory effect of insulin on apolipoprotein B secretion is dependent on the export of proteins from the endoplasmic reticulum, a process that is blocked by Brefeldin A. capes.gov.br

Table 1: Effect of Brefeldin A on Insulin Receptor Pathway Components

| Pathway Component | Effect of Brefeldin A Treatment | Reference |

|---|---|---|

| Insulin Receptor (IR) | Increased phosphorylation | nih.gov |

| Insulin Receptor Substrate-1 (IRS-1) | Increased phosphorylation | nih.gov |

| Akt | Increased phosphorylation (PI3K-dependent) | nih.gov |

| AS160 | Increased phosphorylation | nih.gov |

| GLUT4 Transporter | Redistribution to plasma membrane | nih.gov |

| Glucose Uptake | Minimal increase | nih.gov |

BCR-ABL Signaling Inactivation

In the context of chronic myeloid leukemia (CML), the oncoprotein BCR-ABL is a critical driver of the disease. nih.gov Research has demonstrated that Brefeldin A and its derivatives can inhibit the activity of this key signaling molecule. Specifically, a derivative of Brefeldin A, 7-O-2-chloro-4,5-difluorobenzoate, has been shown to inhibit the phosphorylation of BCR-ABL in K562 leukemia cells. nih.govmdpi.com This inactivation of BCR-ABL subsequently leads to the inhibition of its downstream signaling pathways, including the AKT signaling pathway. nih.govmdpi.com

Brefeldin A itself has been found to inhibit cell proliferation, induce G2/M cell cycle arrest, and stimulate apoptosis in K562 cells. nih.govresearchgate.net A key finding was that BFA inhibits the activation of BCR-ABL, which in turn suppresses the activation of its downstream signaling molecules. nih.govresearchgate.net This suggests that the anti-leukemic effects of Brefeldin A and its derivatives are, at least in part, mediated through the direct inhibition of the BCR-ABL oncoprotein. mdpi.com

Table 2: Impact of Brefeldin A and its Derivative on BCR-ABL Signaling

| Compound | Target Cell Line | Effect on BCR-ABL | Downstream Consequences | Reference |

|---|---|---|---|---|

| Brefeldin A | K562 (CML) | Inhibits activation | Inhibition of downstream signaling, G2/M arrest, apoptosis | nih.govresearchgate.net |

| Brefeldin A 7-O-2-chloro-4,5-difluorobenzoate | K562 (CML) | Inhibits phosphorylation | Inactivation of AKT signaling pathway | nih.govmdpi.com |

mTOR and p70S6K Attenuation

The mammalian target of rapamycin (B549165) (mTOR) and its downstream effector, p70S6K, are crucial regulators of cell growth and proliferation. The Brefeldin A derivative, 7-O-2-chloro-4,5-difluorobenzoate, has been shown to attenuate the expression of these signaling molecules in a dose-dependent manner in K562 cells. nih.gov This attenuation is a direct consequence of the inhibition of the upstream AKT signaling pathway, which is regulated by BCR-ABL. nih.govmdpi.com

Studies in pancreatic beta-cells have also implicated Brefeldin A in the regulation of the mTOR/p70S6K pathway in the context of glucose-induced insulin secretion. researchgate.net In MIN6N8 cells, high glucose levels lead to the activation of Arf6, which in turn activates phospholipase D (PLD). This signaling cascade ultimately results in the phosphorylation and activation of mTOR and p70S6K. researchgate.net Pretreatment of these cells with Brefeldin A, which blocks Arf6 activation, markedly inhibits the glucose-induced phosphorylation of both mTOR and p70S6K. researchgate.net This indicates that mTOR and p70S6K are downstream targets in a signaling pathway that is sensitive to Brefeldin A.

Table 3: Brefeldin Compounds and their Effects on mTOR and p70S6K

| Compound/Condition | Cell Type | Upstream Effector | Effect on mTOR/p70S6K | Reference |

|---|---|---|---|---|

| Brefeldin A 7-O-2-chloro-4,5-difluorobenzoate | K562 | AKT | Attenuated expression | nih.gov |

| Brefeldin A | MIN6N8 | Arf6/PLD1 | Inhibited glucose-induced phosphorylation | researchgate.net |

ADP-ribosylation of CtBP1/BARS and Cell Cycle Regulation

Brefeldin A induces the ADP-ribosylation of the C-terminal binding protein 1 (CtBP1), also known as BARS (BFA-induced ADP-ribosylation substrate). researchgate.netpnas.orgpnas.org This post-translational modification is a non-canonical, two-step process. pnas.orgpnas.org First, the ADP-ribosyl cyclase CD38 synthesizes a BFA-ADP-ribose conjugate. pnas.orgpnas.org This conjugate then covalently binds to the NAD+-binding pocket of CtBP1/BARS. pnas.orgpnas.org

This ADP-ribosylation locks CtBP1/BARS into a dimeric conformation, which prevents it from interacting with proteins involved in membrane fission. researchgate.netpnas.orgpnas.org The inhibition of this fission machinery, which is necessary for mitotic Golgi partitioning, can lead to an arrest of the cell cycle in the G2 phase. researchgate.net CtBP1/BARS is a dual-function protein, acting as a transcriptional co-repressor in the nucleus and a regulator of Golgi membrane fission in the cytoplasm. embopress.orgembopress.org Its involvement in Golgi fragmentation is required for cells to enter mitosis. tandfonline.com The phosphorylation level of CtBP is also regulated during the cell cycle, suggesting its importance in cell proliferation. mdpi.com By inducing the ADP-ribosylation of CtBP1/BARS, Brefeldin A can therefore exert regulatory control over cell cycle progression. researchgate.net

Table 4: Key Molecules and Processes in Brefeldin A-Mediated Cell Cycle Regulation

| Molecule/Process | Role in Brefeldin A-Mediated Regulation | Consequence of Brefeldin A Action | Reference |

|---|---|---|---|

| CtBP1/BARS | Substrate for BFA-induced ADP-ribosylation | Locked in a dimeric conformation, preventing interaction with fission machinery | researchgate.netpnas.orgpnas.org |

| CD38 | Synthesizes BFA-ADP-ribose conjugate | Essential for the first step of CtBP1/BARS ADP-ribosylation | pnas.orgpnas.org |

| Mitotic Golgi Partitioning | Requires CtBP1/BARS-mediated membrane fission | Inhibited due to inactivation of CtBP1/BARS | researchgate.net |

| Cell Cycle | Progression into mitosis is dependent on Golgi fragmentation | Arrested in G2 phase | researchgate.net |

Structure Activity Relationships Sar and Analog Development for Brefeldin C

Identification of Key Structural Moieties for Biological Activity

SAR studies have revealed that the biological activity of Brefeldin A and its analogs is highly dependent on specific structural features. mdpi.com The conformational rigidity of the molecule, the α,β-unsaturated lactone moiety, the carbon-carbon double bonds, and the stereochemistry of the 4-hydroxyl group are all considered critical for its ability to induce apoptosis in cancer cells. wu.ac.th Any modification that disrupts these key elements often leads to a significant reduction or complete loss of biological activity. mdpi.com

Synthesis and Evaluation of Brefeldin C-Derived Analogs

The synthesis of this compound and its analogs is a key strategy for exploring the SAR of this class of compounds. Both semi-synthetic modifications of the natural product and total synthesis approaches have been employed to generate a diverse range of analogs. mdpi.comresearchgate.net These analogs are then evaluated for their biological activities, providing valuable insights into the structural requirements for desired therapeutic effects. uu.nl

The hydroxyl groups at positions C4 and C7 are frequent targets for chemical modification. mdpi.com Early studies involving acetylation and methylation of these groups provided fundamental information about their roles. mdpi.com For instance, acetylation of Brefeldin A can yield 4-acetyl, 7-acetyl, and 4,7-diacetyl derivatives. mdpi.com While 7-acetyl BFA was found to be nearly as potent as the parent compound, inversion of the chirality at the 4-hydroxyl group resulted in a loss of activity. mdpi.com

Esterification of the hydroxyl groups has been a common strategy to create prodrugs or to modulate the compound's properties. wu.ac.thacs.org Mono-derivatization at either the C4 or C7 hydroxyl is generally well-tolerated, often retaining significant biological activity, whereas di-substitution at both positions typically leads to a decrease in cytotoxicity. nih.govacs.org For example, 7-O-acetylBFA showed potent activity against KB cells, and a slight increase in cytotoxicity was observed with longer alkyl chains in monoester analogs. wu.ac.th In contrast, diester analogs were found to be the least active. wu.ac.th

Modifications at the C15 position, which lacks a functional group in the parent molecule, have also been explored through semi-synthetic routes. mdpi.com Introduction of substituents like vinyl or phenyl groups at C15 has yielded analogs with significant cytotoxic activities. researchgate.net For instance, analogs with a vinyl group at C15 showed potent cell growth inhibition, particularly in breast cancer cell lines. mdpi.com

| Compound | Modification | Relative Activity/Observation | Source |

|---|---|---|---|

| 7-acetyl BFA | Acetylation at 7-OH | Nearly equipotent to BFA. | mdpi.com |

| 4(S)-BFA | Inversion of chirality at 4-OH | Loss of BFA activity. | mdpi.com |

| 4-mono- or 7-monoester derivatives | Esterification at 4-OH or 7-OH | Generally displayed excellent cytotoxicity. | nih.gov |

| Diester derivatives (4,7-disubstituted) | Esterification at both 4-OH and 7-OH | Decreased cytotoxicity. | nih.gov |

| C15-vinyl analog (96c) | Vinyl group at C15 | Potent cell growth inhibition, especially in breast cancer cells. | mdpi.com |

To improve properties such as water solubility or to enable targeted delivery, Brefeldin A has been derivatized with various linkers and conjugates. One approach involved the Michael addition of thiols to the α,β-unsaturated lactone, creating sulfide (B99878) derivatives. wu.ac.th These derivatives can act as prodrugs, as they can be metabolized back to the active BFA molecule in a biological system. wu.ac.th

Another strategy involves attaching Brefeldin A to other molecules, such as isothiocyanates (ITCs), which also possess anticancer properties. mdpi.com These hybrid molecules are designed to combine the mechanisms of action of both parent compounds, potentially leading to synergistic effects or improved selectivity. For example, Brefeldin A-isothiocyanate derivatives have been synthesized and evaluated for their antiproliferative activity. mdpi.com Additionally, the development of proprietary linker technologies has expanded the possibilities for conjugating Brefeldin A with a wide variety of peptides, which can be useful for targeted therapies. frontiersin.org

The 13-membered macrocyclic ring of Brefeldin A is crucial for its biological activity, largely due to the conformational constraints it imposes on the molecule. mdpi.comacs.org The pre-organized structure of the macrocycle allows it to bind to targets that are often considered "undruggable," such as those with shallow ligand-binding sites. acs.org

Studies have explored analogs with different macrocyclic ring sizes to understand the impact on activity. researchgate.net For example, hydrolysis of the lactone to open the ring results in a loss of the conformational rigidity and a corresponding decrease in biological activity. mdpi.com Conversely, synthetic strategies have been developed to create Brefeldin A analogs with varying macrocyclic ring sizes to further investigate the relationship between ring conformation and biological function. researchgate.net The replacement of the ester linkage in the macrocycle with an amide to form a lactam has also been investigated, with one such lactam analog showing a complete loss of binding activity. diva-portal.org These findings underscore the importance of the specific macrocyclic structure for the biological effects of this compound and its related compounds.

Derivatization with Linkers and Conjugates

Differential Biological Effects of this compound Analogs

Different analogs of this compound can exhibit varied biological effects, highlighting the nuanced relationship between structure and function. For instance, a study comparing the effects of two Brefeldin A analogs, BFA lactam and (6R)-hydroxy-BFA, in plant cells revealed significant differences in their activities. nih.govoup.com While both showed BFA-like effects in mammalian cells, the lactam analog was inactive in plant cells. nih.govoup.com In contrast, (6R)-hydroxy-BFA induced a classic BFA response in some plant tissues but not in others, suggesting that its activity is dependent on the specific biological context, likely related to differences in its target proteins. nih.gov

Similarly, two other structural analogs, B16 and B21, were unable to produce the characteristic changes in Golgi and endosomal morphology that are hallmarks of Brefeldin A's activity in various cell lines. nih.gov These differential effects underscore the high degree of specificity in the interaction between Brefeldin analogs and their cellular targets. Even minor structural modifications can lead to significant changes in biological outcomes, which is a key consideration in the design of new, more specific therapeutic agents.

Strategies for Improving Bioactivity and Specificity through Chemical Modification

A primary goal of developing this compound analogs is to improve their bioactivity and specificity for cancer cells while reducing toxicity to normal cells. wu.ac.thnih.gov One strategy is the creation of prodrugs that are selectively activated in the tumor microenvironment. nih.gov The sulfide derivatives of Brefeldin A, which can be converted to the active form under physiological conditions, are an example of this approach. wu.ac.th

Another strategy involves the synthesis of hybrid molecules that combine Brefeldin A with other therapeutic agents. The Brefeldin A-isothiocyanate derivatives, for instance, aim to leverage the anticancer properties of both components. mdpi.com Furthermore, small molecules have been shown to enhance the efficiency of gene editing processes, and Brefeldin A itself has been identified as a small molecule that can improve the efficiency of homology-directed repair in gene editing, suggesting a potential role in combination therapies. nih.gov

The development of novel synthetic methodologies, such as multicomponent reaction platforms, can facilitate the creation of more complex and diverse this compound analogs. ugr.es These advanced synthetic tools, coupled with a deeper understanding of the SAR of this compound, will continue to drive the design of new analogs with improved therapeutic profiles.

Pre Clinical Research Applications of Brefeldin C

Investigations in Antifungal Activity

Brefeldin C, a lactone antibiotic, has been the subject of significant pre-clinical research to understand its potential as an antifungal agent. These investigations have primarily focused on its mechanisms of action against pathogenic fungi, the development of resistance, and its interactions with existing antifungal drugs.

Mechanisms of Action Against Fungal Pathogens (e.g., Cryptococcus neoformans, Candida albicans)

This compound exerts its antifungal effect by disrupting the secretory pathway in eukaryotic cells. frontiersin.org It specifically targets the ADP-ribosylation factor (Arf) guanine (B1146940) nucleotide-exchange factors (GEFs), which are crucial for vesicular trafficking between the endoplasmic reticulum (ER) and the Golgi apparatus. frontiersin.org By binding to the Arf-GDP-GEF complex, this compound prevents the exchange of GDP for GTP, thereby inhibiting the activation of Arf proteins. frontiersin.org This disruption leads to the accumulation of proteins within the ER, inducing ER stress and ultimately triggering apoptosis in fungal cells. frontiersin.org

In the pathogenic yeast Cryptococcus neoformans, a major cause of fungal meningitis, this compound has been shown to inhibit growth. Similarly, in Candida albicans, the most common human fungal pathogen, this compound demonstrates antifungal activity by impeding its growth. stanford.edunih.gov The compound acts as an inhibitor of both the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS) efflux pumps in C. albicans. stanford.edu

Aneuploidy as a Mechanism of this compound Resistance in Fungi

A significant finding in the study of this compound is the role of aneuploidy—an abnormal number of chromosomes—in conferring resistance in fungal pathogens. stanford.edu Both weak and strong selection pressures from this compound can induce aneuploidy in C. neoformans, with disomies (the presence of an extra chromosome) of chromosomes 1, 3, and 7 being commonly observed. nih.govmicrobiologyresearch.org This genomic plasticity allows the fungus to rapidly adapt to the stress induced by the compound.

Similarly, in C. albicans, adaptation to both subinhibitory and inhibitory concentrations of this compound is primarily achieved through the formation of chromosome 3 trisomy. stanford.edunih.gov These aneuploid states are often unstable and can revert to euploidy (a normal chromosome number) when the stressor is removed, leading to a loss of tolerance to this compound. stanford.edu Higher concentrations of the compound can select for even more complex aneuploidies. stanford.edu

The development of aneuploidy is a reversible mechanism that provides a rapid adaptive advantage to the fungus. stanford.edu This phenomenon highlights the remarkable genomic plasticity of fungal pathogens in response to chemical stressors. stanford.edu

Cross-Resistance to Other Antifungal Drugs

The aneuploidy induced by this compound has been linked to cross-resistance to other clinically relevant antifungal drugs. jst.go.jp In C. neoformans, the disomy of chromosome 1, selected for by this compound, also confers resistance to fluconazole (B54011) (an azole antifungal) and 5-flucytosine (a pyrimidine (B1678525) analog). nih.govmicrobiologyresearch.orgnih.gov This cross-resistance is attributed to the increased copy number of genes located on the aneuploid chromosome, such as those encoding drug efflux pumps and enzymes involved in ergosterol (B1671047) biosynthesis. jst.go.jp For instance, chromosome 1 in C. neoformans carries the genes AFR1 (an ABC transporter) and ERG11 (the target of azoles), and their overexpression due to disomy contributes to drug resistance. nih.gov

Interestingly, while inducing resistance to some drugs, the this compound-induced disomy of chromosome 1 in C. neoformans leads to hypersensitivity to amphotericin B, a polyene antifungal. nih.govmicrobiologyresearch.orgnih.gov This collateral sensitivity suggests that the adaptive changes that protect the fungus from one class of drugs can make it more vulnerable to another.

In C. albicans, the trisomy of chromosome 3 induced by this compound involves the gene CDR1, which encodes an ABC transporter associated with drug resistance. frontiersin.orgstanford.edu This suggests a potential for cross-resistance to other antifungal agents that are substrates of this efflux pump.

Explorations in Antiviral Activity

This compound was initially identified for its ability to inhibit viral replication. frontiersin.org Its antiviral properties stem from its disruption of the host cell's secretory pathway, which many viruses rely on for their life cycle.

Inhibition of Viral Replication (e.g., Dengue Virus, Poliovirus)

This compound has demonstrated inhibitory effects against a range of viruses. It has been identified as a novel antiviral agent against Dengue virus (DENV), effective against all serotypes. nih.govresearchgate.net Studies have shown that this compound exerts its antiviral effect at an early stage of the DENV life cycle. nih.gov It has also been shown to reduce DENV replication in cell cultures. microbiologyresearch.orgnih.gov

In the case of Poliovirus, a non-enveloped RNA virus, this compound completely inhibits viral RNA synthesis. stanford.edu The replication of Poliovirus is associated with the formation of membranous vesicles, and it is thought that this compound prevents the formation of these structures, thereby halting replication. stanford.edunih.gov The inhibitory effect of this compound on Poliovirus replication has been observed in both infected cells and cell-free systems. nih.gov

Effects on Viral Protein Synthesis and Assembly

The primary mechanism of this compound's antiviral action is the blockade of protein transport from the ER to the Golgi apparatus. nih.gov This disruption has profound effects on the synthesis and assembly of enveloped viruses, which require the host secretory pathway for the processing and transport of their glycoproteins. By inhibiting this pathway, this compound impedes the maturation of viral glycoproteins and the production of infectious viral particles.

For some viruses, such as Sindbis virus, Brefeldin A (a closely related compound) has been shown to delay viral RNA replication but not directly affect viral protein synthesis. researchgate.net However, for other viruses, the disruption of the secretory pathway directly impacts the assembly process. In studies with Herpes Simplex Virus (HSV), this compound was found to block the envelopment of capsids at the inner nuclear membrane, preventing the formation of mature virions.

The effect of this compound on viral protein synthesis can be complex. While it generally inhibits cellular protein synthesis, some viral translation mechanisms can be resistant to its effects. researchgate.net For instance, late viral protein synthesis in Sindbis virus-infected cells was found to be resistant to the Brefeldin A-induced phosphorylation of eIF2α, a key event in the inhibition of cellular translation. researchgate.net

Mechanistic Anticancer Research

Effects on Diverse Cancer Cell Lines

The cytotoxic and apoptotic effects of this compound and its derivatives have been demonstrated in a variety of human cancer cell lines, highlighting its broad-spectrum potential. Research has shown that its efficacy is often independent of the p53 tumor suppressor gene status, which is frequently mutated in human cancers, suggesting a potential therapeutic avenue for tumors resistant to conventional therapies that rely on a functional p53 pathway. karger.comauajournals.orgspandidos-publications.com

Leukemia: In the context of hematological malignancies, this compound and its synthesized derivatives have shown significant antileukemic activity. Studies on the human chronic myeloid leukemia cell line K562 have revealed that these compounds can inhibit cell proliferation, induce apoptosis, and interfere with the oncogenic BCR-ABL signaling pathway, which is a hallmark of this disease. researchgate.netmdpi.com For instance, a derivative of Brefeldin A, 7-O-2-chloro-4,5-difluorobenzoate, exhibited a potent inhibitory effect on K562 cells with an IC50 value of 0.84 µM. mdpi.com This compound was found to induce cell cycle arrest at the G0/G1 phase and trigger apoptosis by inhibiting the phosphorylation of BCR-ABL and its downstream signaling molecules like AKT, mTOR, and p70S6K. mdpi.com

Colorectal Cancer: Research on colorectal cancer (CRC) has demonstrated that this compound can inhibit tumor growth both in vitro and in vivo. nih.gov It has been shown to induce apoptosis and inhibit the proliferation of CRC cell lines such as HCT116, HT29, and Colo 205. mdpi.comresearchgate.net In Colo 205 cells, this compound was found to effectively reduce the survival of suspension cells with an IC50 of approximately 15 ng/mL by inducing apoptosis. mdpi.comresearchgate.net Mechanistically, it triggers endoplasmic reticulum (ER) stress, leading to the upregulation of proteins like BiP (Binding Immunoglobulin Protein), which in turn can modulate the Akt signaling pathway to induce autophagy-dependent cell death. nih.gov

Ovarian Cancer: In ovarian carcinoma cell lines, including OVCAR-3 and SK-OV-3, this compound has been shown to induce apoptotic cell death. nih.gov The mechanism involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.gov This is evidenced by the involvement of caspase-8 and the Bid-dependent pathway. spandidos-publications.comnih.gov Furthermore, research indicates that the apoptotic effect in ovarian cancer cells is mediated by the generation of reactive oxygen species (ROS) and the depletion of glutathione (B108866) (GSH). nih.gov this compound has also been found to inhibit the adhesion and migration of ovarian cancer cells. nih.gov

Glioblastoma: Glioblastomas (GB), known for their resistance to conventional therapies, have also been a target for this compound research. karger.com Studies on human glioblastoma cell lines such as SA4, SA146, and U87MG have shown that this compound can induce significant growth inhibition and apoptosis. karger.comresearchgate.net For example, a 24-hour exposure to 100 ng/ml of this compound resulted in approximately 60% cell growth inhibition in these cell lines. karger.com The induced apoptosis appears to be p53-independent and is associated with a cell cycle arrest in the G0/G1 phase. karger.com The compound's ability to modulate the cell cycle and induce apoptosis in these highly aggressive brain tumor cells suggests its potential as a candidate for glioma therapy. karger.comresearchgate.net

Neuroendocrine Tumors: The cytotoxic effects of this compound have also been observed in neuroendocrine tumor (NET) cell lines. In studies involving the pancreatic carcinoid cell line BON-1 and the bronchial carcinoid cell line NCI-H727, this compound was shown to induce a marked increase in caspase-3 activity, a key executioner of apoptosis. iiarjournals.org The apoptotic effect was observed after 48 hours of incubation and was associated with characteristic changes in nuclear morphology, such as condensation and fragmentation. iiarjournals.orgiiarjournals.org These findings suggest that this compound can activate apoptotic pathways in neuroendocrine tumor cells, making it a potential candidate for further investigation in this challenging cancer type. iiarjournals.orgkarger.com

| Cancer Type | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Leukemia | K562 | Inhibited cell proliferation, induced G0/G1 cell cycle arrest and apoptosis. Inhibited BCR-ABL activation and downstream signaling. | researchgate.netmdpi.com |

| Colorectal Cancer | Colo 205, HCT116, HT29 | Reduced survival of suspension cells (IC50 ~15 ng/mL for Colo 205), induced apoptosis and autophagy via ER stress and BiP/Akt pathway modulation. | nih.govmdpi.comresearchgate.net |

| Ovarian Cancer | OVCAR-3, SK-OV-3, A2780T1, W1TR | Induced apoptosis via mitochondrial and death receptor pathways, mediated by ROS and GSH depletion. Inhibited cell adhesion and migration. Showed effects on drug-resistant sublines. | spandidos-publications.comnih.govspandidos-publications.com |

| Glioblastoma | SA4, SA146, U87MG | Caused ~60% growth inhibition at 100 ng/ml. Induced p53-independent apoptosis and G0/G1 cell cycle arrest. | karger.comresearchgate.net |

| Neuroendocrine Tumors | BON-1, NCI-H727 | Induced apoptosis marked by increased caspase-3 activity and nuclear fragmentation. | iiarjournals.orgkarger.com |

| Cancer Type | Cell Line | Effect on CSC-like Properties | Mechanism | Reference |

|---|---|---|---|---|

| Colorectal Cancer | Colo 205 | Inhibited survival in suspension (IC50 ~15 ng/mL), tumorsphere formation, and soft agar (B569324) colony formation. | Induction of ER stress. | mdpi.comresearchgate.net |

| Lung Cancer | A549, H1299 | Reduced survival of suspension cells (EC50 ~30 ng/ml for A549), inhibited clonogenic activity and migration. | Induction of apoptosis. | eurekaselect.com |

| Breast Cancer | MDA-MB-231 | Reduced anchorage-independent survival, inhibited tumorsphere formation and migration. | Preferential induction of cell death in suspension cultures. | mdpi.com |

Potential for Overcoming Drug Resistance in Cancer Cells

Multidrug resistance (MDR) is a major obstacle to the success of chemotherapy. nih.govnih.gov this compound has shown potential in circumventing drug resistance, in part through its interaction with drug efflux pumps like the Multidrug Resistance-associated Protein (MRP). spandidos-publications.com The MRP family of transporters contributes to MDR by actively pumping chemotherapeutic drugs out of cancer cells. biologists.combiologists.com Research has indicated that this compound can reverse the function of MRP. spandidos-publications.com In doxorubicin-resistant human colon adenocarcinoma cells (LoVo/Dx), treatment with this compound led to an increase in the intracellular accumulation of a fluorescent dye, suggesting an inhibition of the efflux pump activity. spandidos-publications.com Furthermore, in drug-resistant ovarian cancer cell lines, this compound has been shown to partially block the N-linked glycosylation of P-glycoprotein (Pgp), another key MDR transporter, and induce the degradation of the Breast Cancer Resistance Protein (BCRP). spandidos-publications.comspandidos-publications.com By interfering with the function and stability of these MDR proteins, this compound may sensitize resistant cancer cells to conventional chemotherapeutic agents, suggesting its potential use in combination therapies to overcome drug resistance. spandidos-publications.comspandidos-publications.com

| Cell Line | Resistance Profile | Effect of this compound | Mechanism | Reference |

|---|---|---|---|---|

| LoVo/Dx | Doxorubicin-resistant (Pgp overexpression) | Increased intracellular dye accumulation, suggesting reversal of efflux pump function. | Partial blockade of Pgp N-glycosylation. | spandidos-publications.com |

| W1PR | Paclitaxel-resistant (Pgp overexpression) | Caused a more granular Pgp signal, partially blocked Pgp N-glycosylation. | Interference with Pgp localization and glycosylation. | spandidos-publications.comspandidos-publications.com |

| W1TR | Topotecan-resistant (BCRP overexpression) | Induced BCRP degradation and caspase-3 dependent apoptosis. | Degradation of BCRP protein. | spandidos-publications.comspandidos-publications.com |

| A2780T1 | Topotecan-resistant (BCRP overexpression) | Caused a more granular BCRP signal. | Alteration of BCRP cellular localization. | spandidos-publications.comspandidos-publications.com |

Brefeldin C As a Biochemical and Cell Biology Research Tool

Utility in Studying Protein Secretion and Intracellular Trafficking

Brefeldin C, and its more commonly studied analog Brefeldin A (BFA), are powerful inhibitors of protein secretion and intracellular trafficking. toku-e.cominvivogen.com These compounds disrupt the anterograde transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus. cellsignal.com The primary mechanism of action involves the inhibition of the guanine (B1146940) nucleotide-exchange factor (GEF), GBF1. wikipedia.org This inhibition prevents the activation of the ADP-ribosylation factor 1 (ARF1), a small GTPase essential for the recruitment of COPI coat proteins to Golgi membranes. cellsignal.com Without the COPI coat, transport vesicles cannot form, leading to a blockage in the secretory pathway. toku-e.com

This blockade results in the accumulation of secretory proteins within the ER, a phenomenon that researchers can observe and quantify to study the dynamics of protein synthesis and transport. invivogen.comcellsignal.com The reversibility of Brefeldin's effects is a key advantage; upon removal of the compound, the transport machinery can recover, allowing for the study of synchronized waves of protein trafficking through the secretory pathway. nih.gov

Table 1: Key Research Findings on this compound/A in Protein Secretion

| Research Finding | Organism/Cell Type | Reference |

|---|---|---|

| Inhibition of protein secretion by blocking ER-to-Golgi transport. | Cultured rat hepatocytes | nih.gov |

| Reversible interference with anterograde transport from the ER to the Golgi. | General | cellsignal.com |

| Inhibition of protein transport by preventing COPI protein accumulation on the Golgi. | General | toku-e.com |

| Blockade of cytokine secretion. | General | invivogen.com |

Application in Investigating Golgi Apparatus Dynamics and Morphology

This compound and its analogs are widely used to investigate the dynamic nature and structural organization of the Golgi apparatus. Treatment with these compounds induces dramatic and reversible changes in Golgi morphology. nih.gov The inhibition of ARF1 activation and subsequent failure of COPI coat assembly leads to the disassembly of the Golgi complex. oup.com

A hallmark effect of Brefeldin treatment is the redistribution of Golgi components. Resident Golgi enzymes and proteins are transported backward (retrograde transport) into the ER, leading to the formation of a hybrid ER-Golgi compartment. nih.gov This process often involves the formation of long, thin membrane tubules extending from the Golgi cisternae. nih.gov In many cell types, this results in the apparent disappearance of the distinct Golgi stack structure as it merges with the ER network. oup.com

However, the effects can vary between different cell types and even within different regions of the Golgi. For instance, in some polarized cells, the trans-Golgi network (TGN) does not redistribute to the ER but instead collapses around the microtubule-organizing center (MTOC). rupress.org The study of Golgi reassembly after the removal of Brefeldin provides a powerful model for understanding Golgi biogenesis. oup.com

Table 2: Observed Effects of this compound/A on Golgi Apparatus

| Effect | Cell Type | Key Observation | Reference |

|---|---|---|---|

| Golgi Disassembly | Various | Redistribution of Golgi proteins into the ER. | rupress.org |

| Tubulation | Various | Formation of extensive membrane tubules from Golgi cisternae. | nih.gov |

| ER-Golgi Hybrid Formation | Tobacco BY-2 cells | Fusion of Golgi cisternae with the ER. | |

| TGN Collapse | NRK cells | TGN collapses around the microtubule organizing center. | rupress.org |

Use in Inducing and Studying Endoplasmic Reticulum Stress

By blocking the exit of newly synthesized proteins from the ER, this compound effectively induces endoplasmic reticulum (ER) stress. frontiersin.org The accumulation of unfolded or misfolded proteins in the ER lumen triggers a cellular signaling cascade known as the Unfolded Protein Response (UPR). wikipedia.orgfrontiersin.org The UPR is a conserved pathway that aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe. wikipedia.org

Researchers utilize this compound to activate the UPR and study its intricate signaling pathways. Depletion of GBF1, the target of Brefeldin, mimics the effects of the drug and leads to the activation of the UPR, including the upregulation of ER chaperone proteins like calreticulin (B1178941) and protein disulfide isomerase (PDI). pnas.org The compound also induces the translocation of the transcription factor ATF6 from the ER to the Golgi for cleavage, a key step in the UPR signaling cascade. pnas.org The ability to reliably induce ER stress makes this compound a valuable tool for investigating the molecular mechanisms that link ER dysfunction to various physiological and pathological conditions.

Table 3: Markers of ER Stress Induced by this compound/A or its Target Depletion

| Marker | Observation | Cell Type | Reference |

|---|---|---|---|

| Upregulation of ER chaperones | Increased levels of calreticulin, BiP, and PDI. | HepG2 cells | pnas.org |

| ATF6 activation | Proteolysis of ATF6. | HepG2 cells | pnas.org |

| Apoptosis | Induced in human cancer cells with prolonged exposure. | Human tumor cells | sigmaaldrich.com |

Probing Cell Polarity and Migration Mechanisms

The integrity of the secretory pathway and the Golgi apparatus is crucial for establishing and maintaining cell polarity, a prerequisite for directed cell migration. This compound has been instrumental in revealing this connection. By disrupting the Golgi apparatus, this compound treatment leads to a loss of polarized cell morphology. pnas.org

Studies have shown that cells treated with this compound exhibit reduced protrusional activity at the leading edge and fail to form the dense actin networks necessary for cell movement. pnas.org Consequently, the rate of cell migration is significantly inhibited. pnas.orgnih.gov The compound has also been shown to interfere with the orientation of the Golgi and the microtubule-organizing center (MTOC) toward the leading edge during wound healing, a critical step in directional migration. pnas.org These findings highlight the role of a functional secretory pathway in delivering necessary membrane components and proteins to the leading edge to drive cell movement. embopress.org

Table 4: Effects of this compound/A on Cell Polarity and Migration

| Effect | Cell Type | Key Observation | Reference |

|---|---|---|---|

| Loss of Cell Polarity | Swiss mouse 3T3 fibroblasts | Cells lost their typical polarized morphology. | pnas.org |

| Inhibition of Directed Migration | Swiss mouse 3T3 fibroblasts | Reduced rate of cell migration into a wound. | pnas.org |

| Reduced MMP-9 Activity | MDA-MB-231 human breast cancer cells | Decreased activity of a matrix metalloproteinase involved in migration. | nih.gov |

Role in Gene Editing Enhancement (e.g., CRISPR-mediated HDR)

More recently, this compound has been identified as a small molecule that can enhance the efficiency of CRISPR-mediated homology-directed repair (HDR). sigmaaldrich.com HDR is a precise DNA repair pathway that can be harnessed to insert or modify specific gene sequences. bmbreports.org However, HDR is often inefficient compared to the more error-prone non-homologous end joining (NHEJ) pathway. bmbreports.org

Several studies have shown that treatment with this compound can increase the frequency of HDR. nih.govrndsystems.com For instance, in mouse embryonic stem cells, Brefeldin A was found to improve HDR efficiency by approximately two-fold. frontiersin.orgmdpi.com Similar enhancements have been observed in other cell types, including porcine fetal fibroblasts and human induced pluripotent stem cells. nih.govrndsystems.com While the exact mechanism by which this compound enhances HDR is not yet fully understood, it is a promising tool for improving the precision and efficiency of gene editing applications. bmbreports.orgmdpi.com

Table 5: Enhancement of CRISPR-mediated HDR by this compound/A

| Cell Type | Fold Increase in HDR Efficiency | Reference |

|---|---|---|

| Mouse Embryonic Stem Cells | ~2-fold | frontiersin.orgmdpi.com |

| Human Induced Pluripotent Stem Cells (iPSCs) | ~2-fold | rndsystems.com |

| Porcine Fetal Fibroblasts | 1.71 to 2.28-fold | nih.gov |

Future Directions and Emerging Research Avenues for Brefeldin C

Discovery of Novel Molecular Targets and Signaling Pathways for Brefeldin C

While Brefeldin A (BFA), a closely related compound to this compound, is well-known for its inhibitory effects on protein transport between the endoplasmic reticulum (ER) and the Golgi apparatus, recent research has begun to uncover a broader range of molecular targets and signaling pathways for these macrolides. wikipedia.org The primary target of BFA is the guanine (B1146940) nucleotide exchange factor (GEF), GBF1, which regulates the activation of Arf1p GTPase, a key player in vesicle formation. wikipedia.org By binding to the Arf1p-GDP-GEF complex, BFA prevents the exchange of GDP for GTP, thereby inhibiting the recruitment of coat proteins and causing the collapse of the Golgi into the ER. wikipedia.org

Beyond this classical pathway, studies have revealed that Brefeldin A can influence other signaling cascades. For instance, it has been shown to activate components of the insulin (B600854) receptor (IR) pathway, including IRS-1, Akt-2, and AS160. nih.gov This suggests a potential role for this compound and its analogs in modulating glucose metabolism. Furthermore, Brefeldin A has been found to suppress the Akt, mTOR, and NF-κB pathways, which are crucial in inflammatory responses. nih.gov In human keratinocytes, Brefeldin A was observed to attenuate the production of inflammatory mediators stimulated by TNF-α by inhibiting these pathways. nih.gov

The exploration of this compound's molecular interactions has also extended to its potential as a pharmacological tool. The discovery that BFA induces the ADP-ribosylation of CtBP1/BARS, a protein involved in transcriptional regulation and membrane fission, opens up possibilities for designing BFA analogs with more selective effects. pnas.org Such analogs could potentially target cell cycle processes in cancer cells with high levels of CD38 expression. pnas.org

The table below summarizes some of the key molecular targets and signaling pathways that have been associated with Brefeldin A, providing a foundation for future investigations into this compound.

| Molecular Target/Pathway | Observed Effect of Brefeldin A | Potential Implication for this compound Research |

| Guanine Nucleotide Exchange Factors (GEFs) for Arf1 | Inhibition of protein transport from ER to Golgi. wikipedia.org | Further investigation of specific GEF isoforms sensitive to this compound. |

| Insulin Receptor (IR) Pathway | Activation of IR, IRS-1, Akt-2, and AS160. nih.gov | Exploring the potential of this compound in metabolic regulation. |

| Akt/mTOR/NF-κB Pathways | Suppression of TNF-α-stimulated inflammatory mediator production. nih.gov | Investigating the anti-inflammatory properties of this compound. |

| CtBP1/BARS | Induction of ADP-ribosylation, affecting transcription and membrane fission. pnas.org | Designing selective this compound analogs for targeted cancer therapy. |

| BCR-ABL Signaling | Downregulation of BCR-ABL and its downstream AKT/mTOR/S6K1 pathway in leukemia cells. mdpi.com | Evaluating this compound derivatives as potential antileukemia agents. |